4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular level, including changes in gene expression, modulation of enzymatic activity, and alterations in cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide can form the triazole ring, which is then further functionalized to introduce the pyrrolidine group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as phenylpyrrolidine derivatives, which are known for their biological activities.
Triazole derivatives: Compounds containing triazole rings, which are widely studied for their pharmacological properties.
Uniqueness
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a pyrrolidine ring, and a thiol group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-amino-3-[(3-phenylpyrrolidin-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c14-18-12(15-16-13(18)19)9-17-7-6-11(8-17)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYSMHTYFJCHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=NNC(=S)N3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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